molecular formula C14H11N3O5 B2737253 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1101639-65-9

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide

Cat. No. B2737253
CAS RN: 1101639-65-9
M. Wt: 301.258
InChI Key: FVTOILZWSDFFCS-UHFFFAOYSA-N
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Description

The compound “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is a derivative of indole and nitrofuran. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, in one method, WSC.HCl is used as hydrochloric salt, similar to EDCI, and HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

Scientific Research Applications

Synthesis Methodologies

Polyhydroxylated Indolines and Oxindoles Synthesis

Research demonstrates the synthesis of nitrocyclohexanol derivatives from 6-nitro-2'-carbonyl-C-glycosides through intramolecular Michael addition, leading to the production of indoline and oxindole derivatives via reduction, amination, and amidation processes. This method offers a pathway to synthesize complex molecules with potential biological activities (W. Zou et al., 2007).

Antibacterial Activities

Nitrofurantoin® Analogues

A series of nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, were synthesized for evaluating their antibacterial properties against Gram-positive and Gram-negative bacteria. This research outlines the potential of these compounds in developing new antibiotics (Ashraf S. Hassan et al., 2020).

Synthesis of Complex Molecules

Novel Indole-2-carboxamides

Research on the preparation of novel indole-2-carboxamides, involving the elaboration of a 5-nitro-indole-2-carboxylate to various intermediates and eventually to the amide, demonstrates the versatility of these compounds in synthesizing pharmacologically relevant structures (L. Bratton et al., 2000).

Methyl 5- and 6-nitroindole-2-carboxylates Synthesis

The transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid and its derivatives outlines a method for synthesizing nitroindole compounds, which can serve as intermediates for further chemical modifications (S. N. Lavrenov et al., 2002).

Mechanism of Action

While the specific mechanism of action for “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is not available, it’s worth noting that nitrofurantoin, a nitrofuran antibiotic, is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTOILZWSDFFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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